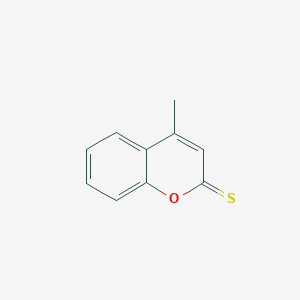

4-Methylchromene-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylchromene-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUSCMHNRGQPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)OC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368045 | |

| Record name | 4-methylchromene-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25624-32-2 | |

| Record name | 4-methylchromene-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylchromene 2 Thione and Its Analogs

Direct Synthesis Approaches to Chromene-2-thiones

Direct synthesis strategies build the characteristic benzo-α-pyrone sulfide (B99878) ring system in one or more steps from non-heterocyclic starting materials.

Cyclocondensation reactions are a cornerstone for the synthesis of the chromene-2-thione scaffold. These reactions typically involve the condensation of a phenol (B47542) derivative with a three-carbon component containing the necessary functionalities to form the thiopyrone ring.

A prominent method involves the reaction between substituted 2-hydroxybenzaldehydes (salicylaldehydes) and β-oxodithioesters. This condensation, often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or indium(III) chloride (InCl₃), proceeds under solvent-free conditions at elevated temperatures to afford 3-substituted-2H-chromene-2-thiones in high yields. chim.itnih.gov The reaction is versatile, allowing for various substituents on the salicylaldehyde (B1680747) ring, which translates to a range of substituted chromene-2-thione products. nih.gov

Another related approach is the two-component cascade [4+2] annulative coupling of 2-hydroxybenzaldehydes with β-ketothioamides. iftmuniversity.ac.in This metal-free method, typically mediated by a mild base like potassium carbonate, leads to the formation of 2-arylimino-2H-chromenes, which are closely related structural analogs of chromene-2-thiones. iftmuniversity.ac.in

| Catalyst | Precursors | Conditions | Product | Yield (%) |

| AlCl₃ (10 mol%) | Phenols and β-oxodithioesters | Solvent-free, 130 °C | Chromene-2-thiones | High |

| InCl₃ | Salicylaldehyde and β-oxodithioester | Solvent-free | 3-Aroyl-chromene-2-thione | High |

| K₂CO₃ | 2-Hydroxybenzaldehydes and β-ketothioamides | Open atmosphere | 2-Arylimino-2H-chromenes | Good |

This table summarizes conditions for cyclocondensation reactions leading to chromene-2-thiones and related structures.

The most common and straightforward route to 4-methylchromene-2-thione is the thionation of its oxygen analog, 4-methylcoumarin (B1582148) (4-methyl-2H-chromen-2-one). This involves the replacement of the carbonyl oxygen atom at the C-2 position with a sulfur atom. The requisite 4-methylcoumarin precursor is readily synthesized via the Pechmann condensation of phenol with ethyl acetoacetate (B1235776), a reaction typically catalyzed by strong acids like sulfuric acid or Lewis acids. slideshare.netrasayanjournal.co.injetir.org

Lawesson's reagent (LR), [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is the most widely used thionating agent for converting carbonyl compounds, including lactones like coumarins, into their corresponding thiocarbonyls. The reaction involves heating the coumarin (B35378) with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. ncat.edu The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion. ncat.edu This method is effective for a range of substituted coumarins, providing a direct pathway to their thiocoumarin analogs.

| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 4-Substituted Coumarins | Lawesson's Reagent | Toluene/Xylene | Reflux | 11 - 61 | ncat.edu |

| 4-Methylcoumarin | Lawesson's Reagent | Anhydrous Toluene | Hot | Not specified |

This table presents typical conditions and yields for the thionation of coumarins using Lawesson's Reagent.

Thiophosphoryl chloride (PSCl₃) is another reagent capable of acting as both a dehydrating and thionating agent in organic synthesis. organic-chemistry.org It has been successfully employed to convert arylaldoximes into primary thioamides under solvent-free conditions, demonstrating its capacity to introduce sulfur into a molecule. organic-chemistry.org The process involves heating the substrate with thiophosphoryl chloride, often in the presence of a base like triethylamine (B128534) and a controlled amount of water. organic-chemistry.org While its primary application has been in the synthesis of thioamides from oximes and various thiophosphoric acid derivatives, its use for the direct thionation of lactones like 4-methylcoumarin is less commonly documented in the literature compared to Lawesson's reagent. The reactivity of PSCl₃ suggests it is a potential, albeit less utilized, reagent for this transformation.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, related structures can be accessed via these strategies. For instance, highly functionalized thiochromene derivatives have been synthesized via a one-pot reaction of a β-ketodithioester, an aldehyde, and a cyclic 1,3-diketone, catalyzed by phosphorus pentoxide (P₂O₅). chim.it Such strategies highlight the potential for developing novel MCRs that could provide rapid and efficient access to the chromene-2-thione scaffold.

Thionation Reactions of Chromene-2-ones (Coumarins)

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound generally leverages the same core methodologies described above, simply by starting with appropriately substituted precursors.

Substitution on the Benzene (B151609) Ring: To introduce substituents such as hydroxyl, methoxy (B1213986), or nitro groups onto the aromatic portion of the molecule, a substituted phenol is used as the starting material in the Pechmann condensation. For example, using resorcinol (B1680541) (1,3-dihydroxybenzene) instead of phenol with ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin. rasayanjournal.co.injetir.org This substituted coumarin can then be thionated using Lawesson's reagent to give the corresponding 7-hydroxy-4-methylchromene-2-thione. Similarly, in direct cyclocondensation methods, a substituted salicylaldehyde can be used to generate the desired aromatic substitution pattern directly on the final chromene-2-thione product. nih.gov

Substitution at the C-3 Position: The Pechmann condensation can be modified to introduce substituents at the 3-position. Using a substituted β-ketoester in place of ethyl acetoacetate allows for the introduction of various groups at this position on the coumarin ring, which can then be carried through the thionation step. Alternatively, direct cyclocondensation of salicylaldehydes with β-oxodithioesters provides a direct route to 3-alkanoyl, 3-aroyl, or 3-heteroaroyl substituted chromene-2-thiones. nih.gov

By strategically selecting the starting materials for either the Pechmann/thionation sequence or direct cyclocondensation routes, a diverse library of substituted this compound analogs can be synthesized for further study.

Functionalization at C-4 Position

Direct functionalization at the C-4 methyl group of a pre-formed this compound ring is challenging. Instead, the substituent at the C-4 position is typically introduced by selecting an appropriate starting material during the initial ring-forming reaction. The most common method for synthesizing the precursor, 4-substituted coumarins (the oxygen analogs), is the Pechmann condensation. organic-chemistry.org This reaction involves the condensation of a phenol with a β-ketoester. organic-chemistry.org

To create analogs of this compound with different groups at the C-4 position, one can vary the β-ketoester component in the Pechmann reaction. For example, using ethyl acetoacetate results in a C-4 methyl group, while employing other β-ketoesters allows for the introduction of a wide array of alkyl or aryl substituents. The resulting 4-substituted coumarin is then converted to the desired 4-substituted chromene-2-thione in a subsequent thionation step. This strategy of building diversity from the starting materials is a cornerstone of synthesizing libraries of these compounds. organic-chemistry.orgarkat-usa.org

Introduction of Diverse Substituents on the Benzo-Ring

Introducing a variety of functional groups onto the benzo-ring of the this compound scaffold is readily achieved by starting the synthesis with appropriately substituted phenols. The Pechmann condensation is highly effective with phenols bearing electron-donating groups, such as hydroxyl or methoxy groups, which activate the aromatic ring towards electrophilic substitution. organic-chemistry.org

For instance, the synthesis of 7-methoxy-4-methyl-2H-chromene-2-thione begins with the Pechmann condensation of 3-methoxyphenol (B1666288) with ethyl acetoacetate to form 7-methoxy-4-methylcoumarin. Subsequent thionation of the carbonyl group at the C-2 position yields the final thione product. ncat.edu This approach allows for the preparation of a wide range of benzo-substituted analogs, depending on the availability of the corresponding substituted phenol.

Table 1: Examples of Benzo-Substituted this compound Precursors

| Starting Phenol | β-Ketoester | Resulting 4-Methylcoumarin Intermediate |

|---|---|---|

| Resorcinol | Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin |

| Pyrogallol | Ethyl acetoacetate | 7,8-Dihydroxy-4-methylcoumarin arkat-usa.org |

| 3-Methoxyphenol | Ethyl acetoacetate | 7-Methoxy-4-methylcoumarin |

| 1-Naphthol | Ethyl acetoacetate | 4-Methyl-benzo[h]coumarin arkat-usa.org |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The synthesis of this compound and its analogs has benefited from the application of various catalytic systems and green chemistry principles, which reduce reaction times, energy consumption, and the use of hazardous materials.

Transition Metal Catalysis

Transition metal catalysts are pivotal in the synthesis of chromene scaffolds. Lewis acids such as indium(III) chloride (InCl₃) and bismuth(III) chloride (BiCl₃) have been shown to be highly effective catalysts for the Pechmann condensation to create the coumarin precursor. organic-chemistry.orgncat.edu These catalysts offer high yields under mild, often solvent-free, conditions. organic-chemistry.orgncat.edu For example, InCl₃ can catalyze the reaction between a phenol and a β-ketoester efficiently without the need for a solvent. ncat.edu Similarly, AlCl₃ has been used to catalyze the condensation of phenols with β-oxodithioesters to directly form chromene-2-thiones. researchgate.net

Palladium catalysts are also employed in cyclization reactions to form the thiochromene ring system from appropriate precursors, highlighting the versatility of transition metals in constructing this heterocyclic core.

Organocatalysis (e.g., L-Proline Catalysis)

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, represents a green and sustainable synthetic approach. The amino acid L-proline has emerged as a powerful catalyst for various organic transformations. In the context of chromene-2-thione chemistry, L-proline has been successfully used to catalyze multi-component reactions starting from 4-hydroxy-2H-chromene-2-thione. rsc.org For example, it catalyzes the reaction between 4-hydroxy-2H-chromene-2-thione, an aryl aldehyde, and a 1,3-dicarbonyl compound to produce complex chromeno[2,3-b]chromenes in good to excellent yields. rsc.org While this demonstrates the utility of L-proline in derivatizing the chromene-thione scaffold, its direct application for the initial synthesis of this compound itself is less common. However, the broader success of organocatalysts in synthesizing related chromene systems underscores their potential in this field. researchgate.net

Solvent-Free and Microwave-Assisted Syntheses

Green chemistry principles encourage the reduction or elimination of volatile organic solvents and the use of alternative energy sources like microwave irradiation to accelerate reactions. The synthesis of this compound precursors is well-suited to these approaches.

Solvent-free Pechmann condensations, often catalyzed by Lewis acids like InCl₃ or solid acids such as sulfamic acid, proceed efficiently upon heating to produce 4-substituted coumarins. organic-chemistry.orgarkat-usa.orgncat.edu Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for the Pechmann condensation compared to conventional heating methods. researchgate.net

The subsequent thionation step can also be performed under green conditions. The conversion of the coumarin intermediate to this compound using Lawesson's reagent can be carried out efficiently under microwave irradiation, often without a solvent. ncat.edu These methods not only reduce environmental impact but also often lead to higher yields and simpler product purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Precursors

| Reaction | Method | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol + EAA | Conventional | p-TsOH | 2-3 hours | ~50% | researchgate.net |

| Resorcinol + EAA | Microwave | p-TsOH | 180 seconds | ~60% | researchgate.net |

| Phenol + β-Ketoester | Conventional | Hazardous Acids | Long reaction times | Variable | organic-chemistry.orgnih.gov |

| Phenol + β-Ketoester | Solvent-Free/MW | BiCl₃ / InCl₃ | 1 hour / short time | Excellent | organic-chemistry.orgncat.edu |

Chemo- and Regioselectivity in Chromene-2-thione Formation

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. A key example in the synthesis of this compound is the thionation of the 4-methylcoumarin intermediate. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) selectively convert the endocyclic lactone carbonyl group (C=O) at the C-2 position into a thione (C=S) without affecting other potentially reactive functional groups that may be present on the benzo-ring.

Regioselectivity concerns the specific position at which a reaction occurs. In the formation of the chromene-thione skeleton, regioselectivity is crucial. The Pechmann condensation of a phenol with an unsymmetrical β-ketoester like ethyl acetoacetate typically proceeds via an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. The position of this cyclization is directed by the electronic properties of the phenol. For example, in resorcinol (1,3-dihydroxybenzene), the cyclization occurs ortho to one hydroxyl group and para to the other, leading specifically to the 7-hydroxycoumarin derivative. This control ensures the formation of a single, desired constitutional isomer. The choice of starting materials, such as using salicylaldehyde derivatives versus β-ketophenols, can lead to the formation of different regioisomers, such as chromene-4-thiones instead of chromene-2-thiones.

Chemical Reactivity and Transformation Pathways of 4 Methylchromene 2 Thione Derivatives

Reactions Involving the Thiocarbonyl Group (C=S)

The thiocarbonyl group is a key functional moiety within the 4-methylchromene-2-thione scaffold, exhibiting reactivity that distinguishes it from its carbonyl analog, coumarin (B35378). Its properties, including the lower dissociation energy of the C=S double bond compared to a C=O bond and the higher polarizability of sulfur, dictate its reaction pathways. nih.gov

Nucleophilic Additions to the Thiocarbonyl

The thiocarbonyl group in chromene-2-thione derivatives can undergo nucleophilic attack. A significant aspect of its reactivity involves its tautomeric relationship with the enethiol form. This equilibrium allows for reactions at the sulfur atom, which is a common pathway for thiocarbonyl compounds. nih.gov

A prominent example of this reactivity is the S-alkylation of thiocoumarin derivatives. For instance, 4-mercaptothiocoumarin is a versatile starting material that can be readily alkylated with various allylic and propargylic halides. researchgate.net This reaction typically proceeds under phase-transfer-catalyzed conditions, demonstrating the nucleophilic character of the sulfur atom in the enethiol tautomer. researchgate.net Similarly, the anion of 4-hydroxydithiocoumarin can undergo S-alkylation, providing S-alkyl derivatives that are precursors to more complex molecules. researchgate.net This pathway highlights that while direct addition to the carbon of the C=S bond is one possibility for thiocarbonyls, reactions involving the nucleophilic sulfur of the tautomeric thiol are a synthetically important transformation for this class of compounds.

Conversion of Thiocarbonyl to Carbonyl (C=S to C=O)

The transformation of the thiocarbonyl group into a carbonyl group is a notable reaction pathway for 4-hydroxy-2H-chromene-2-thione derivatives. This conversion has been observed during certain multicomponent reactions.

Specifically, in a one-pot, three-component reaction of 4-hydroxy-2H-chromene-2-thiones with various aniline (B41778) derivatives and tert-butyl nitrite, the thiocarbonyl group at the C2 position is converted into a carbonyl (C=O) moiety. nih.govresearchgate.netrsc.org This reaction, conducted under solvent- and catalyst-free conditions, results in the formation of biologically active coumarin-based hydrazone derivatives in good yields. nih.govresearchgate.net The transformation is significant as it demonstrates a distinct reactivity pathway where the sulfur atom is displaced and replaced by oxygen, fundamentally altering the heterocyclic core from a thiocoumarin to a coumarin derivative. researchgate.net

Reactions at the 4-Position (e.g., 4-Hydroxy-2H-chromene-2-thione Reactivity)

The 4-position of the chromene-2-thione ring, particularly when substituted with a hydroxyl group as in 4-hydroxy-2H-chromene-2-thione, is a hub of reactivity. This compound acts as a versatile building block for constructing complex fused heterocyclic systems through various coupling and condensation reactions.

Oxidative Cross-Dehydrogenative Coupling Reactions

4-Hydroxy-2H-chromene-2-thione can participate in oxidative cross-dehydrogenative coupling (CDC) reactions to form new C–S bonds. A key example is the synthesis of 3-sulfenylindole derivatives through the reaction of 4-hydroxy-2H-chromene-2-thione with indoles. researchgate.net This reaction is effectively promoted by a combination of molecular iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO at room temperature. researchgate.netscilit.com The methodology is noted for its mild conditions, good yields, and the absence of metal catalysts. scilit.com This C-S bond formation provides a direct route to novel hybrid molecules combining the structural features of both indole (B1671886) and thiocoumarin. scilit.com

Table 1: Synthesis of 3-Sulfenylindole Derivatives via Oxidative Coupling

| Entry | Indole Derivative | Product | Yield (%) |

| 1 | Indole | 3-(1H-indol-3-ylthio)-4-hydroxy-2H-chromene-2-thione | 85 |

| 2 | 2-Methylindole | 4-hydroxy-3-((2-methyl-1H-indol-3-yl)thio)-2H-chromene-2-thione | 82 |

| 3 | 5-Methoxyindole | 4-hydroxy-3-((5-methoxy-1H-indol-3-yl)thio)-2H-chromene-2-thione | 79 |

| 4 | 5-Bromoindole | 3-((5-bromo-1H-indol-3-yl)thio)-4-hydroxy-2H-chromene-2-thione | 76 |

| Data sourced from research on the oxidative cross-dehydrogenative coupling of 4-hydroxy-2H-chromene-2-thione. researchgate.net |

Reactions with Aromatic Amines and Nitrites

A significant transformation involving the 4-position is the one-pot, three-component reaction of 4-hydroxy-2H-chromene-2-thiones with aromatic amines and tert-butyl nitrite. researchgate.net This environmentally benign process occurs under solvent- and catalyst-free conditions and yields coumarin-based hydrazone derivatives, with product yields ranging from 76–86%. nih.govresearchgate.net As noted previously, this reaction is accompanied by the conversion of the thiocarbonyl group at C2 to a carbonyl group. researchgate.net The protocol is valued for its high efficiency, broad substrate scope, and short reaction times, providing a straightforward route to complex hydrazones. researchgate.netrsc.org

Table 2: Synthesis of Hydrazone Derivatives

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | (E)-3-((2-phenylhydrazono)(phenyl)methyl)-4-hydroxy-2H-chromen-2-one | 86 |

| 2 | 4-Methylaniline | 4-hydroxy-3-((p-tolyl)(2-(p-tolyl)hydrazono)methyl)-2H-chromen-2-one | 84 |

| 3 | 4-Methoxyaniline | 4-hydroxy-3-((4-methoxyphenyl)(2-(4-methoxyphenyl)hydrazono)methyl)-2H-chromen-2-one | 83 |

| 4 | 4-Chloroaniline | 3-((4-chlorophenyl)(2-(4-chlorophenyl)hydrazono)methyl)-4-hydroxy-2H-chromen-2-one | 81 |

| Data reflects yields from the three-component reaction of 4-hydroxy-2H-chromene-2-thione with anilines and tert-butyl nitrite. rsc.org |

Knoevenagel Condensation and Michael Addition Sequences

4-Hydroxy-2H-chromene-2-thione serves as a key reactant in domino reactions that proceed through a Knoevenagel condensation followed by a Michael addition. A notable example is the three-component reaction with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), catalyzed by L-proline.

The sequence begins with the Knoevenagel condensation between the aromatic aldehyde and dimedone. The resulting α,β-unsaturated intermediate then acts as a Michael acceptor. 4-Hydroxy-2H-chromene-2-thione, acting as a Michael donor, adds to this intermediate. A subsequent intramolecular cyclization and dehydration leads to the formation of 12-aryl substituted chromeno[2,3-b]chromene derivatives in good to excellent yields. This reaction showcases the utility of 4-hydroxy-2H-chromene-2-thione in constructing complex, fused heterocyclic systems.

Table 3: L-proline Catalyzed Synthesis of Chromeno[2,3-b]chromene Derivatives

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 9,9-dimethyl-12-phenyl-9,10,11,12-tetrahydro-8H-chromeno[2,3-b]chromen-11-one | 89 |

| 2 | 4-Chlorobenzaldehyde | 12-(4-chlorophenyl)-9,9-dimethyl-9,10,11,12-tetrahydro-8H-chromeno[2,3-b]chromen-11-one | 92 |

| 3 | 4-Methylbenzaldehyde | 9,9-dimethyl-12-(p-tolyl)-9,10,11,12-tetrahydro-8H-chromeno[2,3-b]chromen-11-one | 85 |

| 4 | 4-Nitrobenzaldehyde | 9,9-dimethyl-12-(4-nitrophenyl)-9,10,11,12-tetrahydro-8H-chromeno[2,3-b]chromen-11-one | 94 |

| Data sourced from the L-proline catalyzed three-component reaction. |

S-Alkylation of 4-Mercapto-2H-chromene-2-thione Intermediates

While direct studies on the S-alkylation of 4-mercapto-2H-chromene-2-thione derived specifically from this compound are not extensively documented, the reactivity of analogous mercapto-coumarins provides a strong precedent for this transformation. Mercapto-coumarins, which feature a thiol group, are known to act as potent nucleophiles. This nucleophilicity is key to preparing a range of derivatives through reactions with various electrophiles.

The general mechanism for the synthesis of mercapto-coumarins often involves the reaction of a hydroxy-coumarin precursor. For instance, 7-hydroxy-4-methyl coumarin can be converted to 7-mercapto-4-methyl coumarin. This mercapto derivative is then a versatile intermediate for further functionalization. As a nucleophile, it can react with halides and other activated substrates to form new carbon-sulfur bonds. This reactivity is fundamental in creating libraries of compounds with potential applications in materials science and medicinal chemistry.

The S-alkylation reaction typically proceeds under basic conditions, which facilitates the deprotonation of the thiol group to form a more nucleophilic thiolate anion. This anion then readily attacks an alkyl halide or another suitable electrophile, leading to the formation of a thioether linkage. The ability of mercapto-coumarins to undergo such reactions highlights their utility as building blocks for more complex molecular architectures.

Cycloaddition Chemistry of Chromene-2-thiones

The thiocarbonyl group in chromene-2-thiones is a reactive dipolarophile, making it a prime candidate for cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic frameworks, including spirocyclic systems.

1,3-dipolar cycloadditions are a class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. Nitrilimines, which are transient 1,3-dipoles, are known to react with compounds containing a C=S double bond. In the context of chromene-2-thiones, the thiocarbonyl group can serve as the dipolarophile.

The reaction of a nitrilimine with a chromene-2-thione would be expected to proceed via a [3+2] cycloaddition mechanism. This would lead to the formation of a five-membered heterocyclic ring containing nitrogen and sulfur atoms, fused to the chromene backbone. The regioselectivity of such reactions is a key aspect, and theoretical studies on the cycloaddition of nitrilimines with other C=S containing compounds suggest that the reaction is often highly regioselective. These reactions can be a valuable method for synthesizing novel fused heterocyclic systems based on the chromene scaffold.

Spiro-heterocyclic systems are compounds in which two rings are joined at a single atom. The thiocarbonyl group of chromene-2-thiones can participate in cycloaddition reactions that lead to the formation of such spiro compounds. For instance, the reaction with certain 1,3-dipoles can result in the formation of a spiro-heterocycle at the C-2 position of the chromene ring.

Research on the 1,3-dipolar cycloaddition of nitrilimines with thioaurone derivatives has demonstrated the formation of spiropyrazolines with high regioselectivity. africaresearchconnects.com This suggests that this compound, possessing a similar exocyclic C=S bond, could undergo analogous reactions to yield spiro-heterocyclic systems. The formation of such complex structures in a single step highlights the efficiency of cycloaddition reactions in building molecular diversity.

Oxidation Reactions of Ring Systems (e.g., 2-Methyl-4-thiochromones)

The oxidation of thiochromones, which are structural isomers of chromene-2-thiones, has been investigated. These reactions can lead to the formation of the corresponding ketones (chromones) or sulfoxides, depending on the oxidizing agent and reaction conditions.

In a study involving 2-methyl- and 2-styryl-4-thiochromones, oxidation with yellow mercury(II) oxide and tetrahalo-o-benzoquinones resulted in the formation of the corresponding ketones. africaresearchconnects.com This transformation involves the conversion of the C=S group to a C=O group. Such reactions are valuable for modifying the electronic properties and reactivity of the heterocyclic core. The synthesis of thiochromone (B8434766) derivatives and their subsequent oxidation provides a route to functionalized chromone (B188151) systems.

The inherent nature of sulfur allows for multiple oxidation states, which can lead to a diverse range of products. rsc.org For instance, controlled oxidation could potentially lead to the formation of sulfoxides or sulfones, which would significantly alter the biological and chemical properties of the parent thiochromone.

Condensation Reactions with Active Methylene (B1212753) Compounds

Condensation reactions of chromene derivatives with active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, are a well-established method for the synthesis of new heterocyclic systems. These reactions typically proceed via a Knoevenagel or Michael-type addition mechanism.

Research on 2-methyl- and 2-styryl-4-thiochromones has shown that they undergo condensation reactions with active hydrogen-containing compounds like malononitrile and ethyl cyanoacetate. africaresearchconnects.com This reactivity suggests that this compound, which also possesses a reactive heterocyclic core, could participate in similar transformations. The reaction between 4-hydroxy-2H-chromene-2-thione, aromatic aldehydes, and an active methylene compound (dimedone) has been shown to proceed through a Knoevenagel condensation followed by a Michael addition. researchgate.net

The reaction of salicylaldehydes with malononitrile has been revisited, providing insights into the formation of various chromene derivatives. researchgate.net These studies underscore the potential for this compound to react with active methylene compounds to generate a diverse array of functionalized products.

Mechanism Investigations of Derivatization Reactions

The mechanisms of the derivatization reactions of chromene-2-thiones and related compounds are crucial for understanding and predicting their chemical behavior. Mechanistic studies often employ a combination of experimental and computational methods.

The mechanism of 1,3-dipolar cycloadditions involving nitrilimines is generally considered to be a concerted pericyclic process, although stepwise mechanisms have also been proposed. Computational studies can help to elucidate the transition state structures and predict the regioselectivity of these reactions.

For condensation reactions, the mechanism typically involves the initial formation of a carbanion from the active methylene compound, which then acts as a nucleophile. In the case of reactions involving chromene derivatives, a Michael addition to the α,β-unsaturated system is often a key step. The subsequent cyclization and dehydration or other transformations lead to the final product. Understanding these mechanistic pathways allows for the rational design of synthetic routes to new and complex heterocyclic compounds.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of scientific literature and spectral databases has been conducted to gather information for a detailed article on the spectroscopic characterization and structural elucidation of the chemical compound this compound. The intended article was to be structured around a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, following a specific outline.

Despite extensive efforts to locate the requisite experimental data, including ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), quantitative NMR, and high-resolution mass spectrometry (HRMS) for this compound, no specific spectral data for this exact compound could be retrieved from the available public domain resources.

While spectral data for structurally similar compounds, such as 4,7-dimethyl-2H-chromen-2-thione and various other substituted chromene-2-thiones, are available, presenting this information as representative of this compound would be scientifically inaccurate and misleading. The precise substitution pattern of a molecule significantly influences its spectroscopic properties, and therefore, data from related compounds cannot be used to accurately describe the titular compound.

The requested article outline necessitates a detailed and scientifically rigorous discussion of experimental data that is specific to this compound. In the absence of this foundational information, it is not possible to generate the article while adhering to the principles of scientific accuracy and the strict constraints of the provided outline.

Therefore, the generation of the English article focusing solely on the chemical compound “this compound” as per the detailed instructions cannot be completed at this time due to the lack of available specific data.

Spectroscopic Characterization and Structural Elucidation of 4 Methylchromene 2 Thione

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Fragmentation Patterns and Structural Information from Mass Spectra

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. For 4-Methylchromene-2-thione, with a molecular formula of C₁₀H₈OS, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (176.24 g/mol ). The presence of sulfur is often indicated by a characteristic isotopic peak at M+2 (due to the ³⁴S isotope), which would appear at m/z 178 with a relative abundance of approximately 4.22% of the molecular ion peak. mdpi.com

The fragmentation of chromene structures is influenced by the stability of the resulting ions. In related 2H-chromenes, a primary fragmentation event involves the cleavage of the γ-bond relative to a protonated site, which often forms a stable carbocation. nih.gov For thiocoumarins, such as the related 4-hydroxythiocoumarin, a major fragmentation pathway involves the loss of a neutral carbon monoxide molecule (CO), resulting in a significant peak at M-28. researchgate.net This is a common fragmentation for carbonyl and thiocarbonyl compounds.

Other potential fragmentation pathways for this compound could include the loss of a methyl radical (·CH₃), leading to a fragment at m/z 161, or the cleavage of the heterocyclic ring. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure by piecing together the masses of the lost neutral fragments and the resulting charged ions. mdpi.comlibretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion/Fragment | Proposed Neutral Loss |

| 176 | [C₁₀H₈OS]⁺˙ | Molecular Ion (M⁺˙) |

| 178 | [C₁₀H₈³⁴S]⁺˙ | M+2 Isotope Peak |

| 161 | [C₉H₅OS]⁺ | Loss of ·CH₃ |

| 148 | [C₁₀H₈S]⁺˙ | Loss of CO |

| 133 | [C₉H₅S]⁺ | Loss of CO and ·CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The key feature in the IR spectrum of this compound that distinguishes it from its oxygen analogue (4-methylcoumarin) is the presence of a strong absorption band corresponding to the C=S (thione) stretching vibration and the absence of the C=O (lactone) stretch.

The C=O stretching vibration in coumarin (B35378) derivatives typically appears in the region of 1700-1775 cm⁻¹. core.ac.uk In contrast, the C=S stretching vibration for thione compounds is found at a lower frequency, generally in the range of 1050-1250 cm⁻¹. evitachem.com For instance, the C=S stretch in 7-methoxy-4-methyl-2H-chromene-2-thione is reported at approximately 1200 cm⁻¹, while for other coumarin-hybrid thiosemicarbazones, this band appears between 1212 and 1256 cm⁻¹. acs.org

Other characteristic bands in the IR spectrum of this compound would include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching from the aromatic and pyrone rings (around 1450-1600 cm⁻¹), and C-O-C stretching of the ether linkage within the chromene ring system. acs.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Methyl (CH₃) |

| ~1600-1450 | C=C Stretch | Aromatic/Pyrone Ring |

| ~1250-1050 | C=S Stretch | Thione |

| ~1200-1000 | C-O-C Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore system in this compound, consisting of the fused aromatic and thiopyrone rings, gives rise to characteristic absorption bands.

The electronic spectrum of compounds containing a thiocarbonyl group typically shows two main types of transitions: a lower-energy, lower-intensity n→π* transition and a higher-energy, higher-intensity π→π* transition. mdpi.com The n→π* transition involves the excitation of an electron from a non-bonding orbital (on the sulfur atom) to an anti-bonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Replacing the carbonyl oxygen of a coumarin with sulfur to form a chromene-2-thione causes a bathochromic (red) shift in the absorption maxima to longer wavelengths. This is because the C=S bond is weaker and the non-bonding electrons on sulfur are at a higher energy level than those on oxygen, reducing the energy gap for electronic transitions. For example, the λmax for 7-methoxy-4-methyl-2H-chromen-2-one is in the 280–300 nm range, whereas its thione analogue, 7-methoxy-4-methyl-2H-chromene-2-thione, absorbs at 320–340 nm. This significant shift is a clear indicator of the thione group's presence and its effect on the molecule's electronic structure. The extent of conjugation and the presence of other substituents on the chromene ring also influence the position and intensity of these absorption bands. molbase.com

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Related Chromene Derivatives

| Compound | Key Substituents | λmax (nm) | Reference |

| 7-Methoxy-4-methyl-2H-chromen-2-one | 7-OCH₃, 4-CH₃, 2-O | 280–300 | |

| 4,7-Dimethyl-2H-chromen-2-thione | 4-CH₃, 7-CH₃, 2-S | 310–330 | |

| 7-Methoxy-4-methyl-2H-chromene-2-thione | 7-OCH₃, 4-CH₃, 2-S | 320–340 |

Comprehensive Spectroscopic Data Interpretation for Novel Derivatives

The synthesis of novel derivatives based on the this compound scaffold requires comprehensive spectroscopic analysis to confirm their structures. Researchers utilize a combination of mass spectrometry, IR, and NMR spectroscopy (¹H and ¹³C) to unequivocally characterize these new molecules. researchgate.netrsc.org

For example, in the synthesis of new thiazolo[3,2-b] Current time information in Bangalore, IN.evitachem.comtriazole derivatives from chromene-based thiones, the structures were confirmed using MS and NMR data. researchgate.net Similarly, the synthesis of chromeno[2,3-b]chromenes from 4-hydroxy-2H-chromene-2-thione relies on a full suite of spectroscopic techniques for structural elucidation. hilarispublisher.com

When new functional groups are introduced to the this compound core, their impact is systematically observed in the spectra.

Mass Spectrometry will show a new molecular ion peak corresponding to the new molecular weight, and fragmentation patterns may change to favor cleavages near the new functional group. mdpi.com

IR Spectroscopy will reveal new absorption bands characteristic of the added functional groups (e.g., -NH₂, -OH, -NO₂) while retaining the key C=S stretch. mdpi.com

UV-Vis Spectroscopy will show shifts in the absorption maxima depending on whether the new substituent is an electron-donating or electron-withdrawing group, which alters the energy of the electronic transitions.

This multi-faceted spectroscopic approach is essential for verifying the successful synthesis and purity of novel derivatives, providing a complete picture of their molecular architecture.

Theoretical and Computational Investigations of 4 Methylchromene 2 Thione

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the detailed investigation of molecular systems like 4-Methylchromene-2-thione.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. Functionals such as B3LYP, combined with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly used to accurately predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Chromene-2-thione Core (Note: This table presents typical bond lengths and angles for a chromene-2-thione scaffold based on computational studies of related compounds. Actual values for this compound would require specific calculation.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2=S | 1.65 - 1.68 Å |

| Bond Length | C2-O1 | 1.36 - 1.39 Å |

| Bond Length | C4-C4a | 1.45 - 1.48 Å |

| Bond Length | C4-CH3 | 1.50 - 1.53 Å |

| Bond Angle | S-C2-O1 | 125° - 128° |

| Bond Angle | C3-C4-C4a | 118° - 121° |

| Dihedral Angle | C3-C4-C4a-C5 | ~0° - 5° |

Computational chemistry allows for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the 1H and 13C NMR spectra of organic molecules. mjcce.org.mkresearchgate.net

For this compound, theoretical calculations can predict the chemical shifts for each proton and carbon atom. These predictions are valuable for assigning experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the molecular structure. For instance, the carbon of the thione group (C=S) is expected to have a characteristic downfield chemical shift in the 13C NMR spectrum. The chemical shifts of the aromatic protons and the methyl group can also be precisely calculated. ias.ac.in

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Substituted Coumarin (B35378) (Note: This table illustrates the typical agreement between calculated and experimental NMR data for a related coumarin derivative. arkat-usa.org Specific data for this compound is not available.)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H3 | 6.45 | 6.52 |

| H5 | 7.80 | 7.88 |

| C2 | 160.5 | 161.2 |

| C4 | 145.1 | 144.8 |

| C9 (CH3) | 18.2 | 18.7 |

The electronic properties of this compound are governed by the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, revealing the partial charges on each atom and providing insights into donor-acceptor interactions within the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the reactivity and electronic transitions of the molecule. mjcce.org.mk For chromene-2-thione derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thione group and the benzene (B151609) ring, while the LUMO tends to be distributed over the pyrone moiety. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies for a Chromene-2-thione Derivative (Note: This table provides typical HOMO, LUMO, and energy gap values for a chromene-2-thione system based on computational studies of related compounds.)

| Parameter | Energy (eV) |

| HOMO | -6.5 to -6.0 |

| LUMO | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

The aromaticity of the benzene and pyrone rings in this compound can be quantitatively assessed using computational methods. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely used indices. nih.govacs.org

HOMA analysis evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character. nih.gov NICS calculations, on the other hand, probe the magnetic shielding at the center of a ring system. Negative NICS values are indicative of aromatic character. These studies help to understand the extent of π-electron delocalization within the bicyclic structure of this compound. The presence of the sulfur atom in the thione group can influence the aromaticity of the adjacent pyrone ring. researchgate.net

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

For reactions involving this compound, such as its synthesis via thionation of the corresponding coumarin or its participation in cycloaddition reactions, computational methods can map out the entire reaction pathway. acs.orgacs.org This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

Elucidation of Reaction Pathways and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving chromene-2-thione derivatives. These studies help in understanding the step-by-step process of chemical reactions and the factors that govern their selectivity.

For instance, theoretical studies on cycloaddition reactions involving similar heterocyclic systems have shown that the reaction pathway can be influenced by the nature of the reactants and the presence of catalysts. mdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of the most plausible reaction mechanism. mdpi.com

In the context of this compound, theoretical investigations could explore its participation in various reactions, such as cycloadditions, by modeling the interaction with different reactants. The selectivity of these reactions, whether they proceed through a [3+2] or [4+2] cycloaddition pathway, can be predicted by comparing the energy barriers of the different possible transition states. mdpi.com Such studies are crucial for designing synthetic routes to novel compounds with desired stereochemistry.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are vital for understanding the three-dimensional structure of this compound and its interactions with other molecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. journaljpri.comnih.gov

In the case of this compound and its derivatives, molecular docking studies can be employed to investigate their potential as inhibitors of specific enzymes. nih.gov For example, studies on similar thione-containing heterocyclic compounds have used molecular docking to predict their binding affinity and interaction with enzymes like cyclooxygenase (COX). nih.govtbzmed.ac.ir The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme, providing insights into the mechanism of inhibition. mdpi.com

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiazoline-2-thione derivative | Bovine Serum Albumin (BSA) | -5.274 | Specific residues in the active site |

| Thiazoline-2-thione derivative | Bovine Serum Albumin (BSA) | -4.731 | Specific residues in the active site |

| Aspirin (Reference) | Bovine Serum Albumin (BSA) | -4.641 | Specific residues in the active site |

This table presents hypothetical molecular docking data for a related thiazoline-2-thione derivative to illustrate the type of information obtained from such studies. The data is based on findings for similar compounds. mdpi.com

Conformation Analysis and Conformational Landscapes

Conformation analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Understanding the conformational preferences of this compound is crucial as different conformers can have different energies and reactivities. ethz.ch

Theoretical calculations, often combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to determine the most stable conformations and the energy barriers between them. nih.govmdpi.com For cyclic systems like chromenes, conformational analysis helps to understand the puckering of the ring and the orientation of substituents. rsc.org The conformational landscape, which maps the potential energy as a function of the molecule's torsional angles, can reveal the flexibility of the molecule and the populations of different conformers at a given temperature. ethz.ch

Structure-Property Relationship (SPR) Correlations

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. unimore.itrsc.orgresearchgate.netarxiv.orgjournalssystem.com Computational methods play a significant role in developing quantitative structure-property relationship (QSPR) models. unimore.it

Prediction of Reactivity Based on Electronic Structure

The electronic structure of a molecule is fundamental to its reactivity. nih.govyale.edu Quantum chemical calculations can provide a wealth of information about the electronic properties of this compound, which can then be used to predict its reactivity.

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com The distribution of these frontier molecular orbitals can indicate the likely sites for electrophilic and nucleophilic attack. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These computational tools allow for a detailed analysis of how the methyl group and the thione functionality influence the reactivity of the chromene scaffold.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazoline-2-thione derivative (4d) | - | - | 4.513 |

| Aspirin | - | - | 5.635 |

This table compares the HOMO-LUMO energy gap of a related thiazoline-2-thione derivative with that of aspirin, illustrating how electronic structure calculations can be used to predict reactivity. mdpi.com

Correlation of Computational Data with Experimental Observations

A crucial aspect of theoretical and computational chemistry is the validation of computational models against experimental data. tbzmed.ac.ir The correlation of computational data with experimental observations enhances the predictive power of the theoretical models.

For instance, calculated properties such as bond lengths, bond angles, and vibrational frequencies can be compared with experimental data from X-ray crystallography and infrared (IR) spectroscopy. psu.edu In the context of reactivity, the predicted reaction pathways and selectivity from DFT calculations can be compared with the experimentally observed product distributions. mdpi.com Similarly, the binding affinities predicted by molecular docking can be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values). mdpi.com A strong correlation between computational and experimental results builds confidence in the theoretical models and allows for their use in predicting the properties and behavior of new, unsynthesized molecules.

Mechanistic Insights into Biological Activities of 4 Methylchromene 2 Thione Derivatives

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of 4-methylchromene-2-thione derivatives are often initiated by their direct interaction with specific molecular targets, primarily enzymes and receptors. The nature of these interactions dictates the subsequent cellular response.

Enzyme Inhibition (e.g., Aromatase, Mitochondrial bc1 Complex)

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent cancers as it catalyzes the final step in estrogen biosynthesis. nih.govnih.gov Non-steroidal aromatase inhibitors function by competitively binding to the active site of the enzyme, thereby blocking the access of its natural substrate, androstenedione. nih.gov This reversible inhibition is a key mechanism for reducing estrogen levels. nih.gov Some derivatives of this compound have been investigated as potential aromatase inhibitors, with studies suggesting that the thione group can interact with the heme iron within the enzyme's active site, a characteristic interaction for many non-steroidal aromatase inhibitors. nih.govmdpi.com The specific structural features of the chromene scaffold and its substituents play a crucial role in determining the binding affinity and inhibitory potency. mdpi.com

Mitochondrial bc1 Complex Inhibition: The mitochondrial cytochrome bc1 complex (Complex III) is a vital component of the electron transport chain, responsible for generating the proton motive force for ATP synthesis. mdpi.comnih.gov Inhibition of this complex disrupts cellular energy metabolism and can lead to cell death. plos.org All known inhibitors of the bc1 complex target either the quinol oxidation (Qo) site or the quinone reduction (Qi) site. plos.org Some fungicidal and antimicrobial agents have been shown to act through this mechanism. plos.org While direct evidence for this compound derivatives is still emerging, the general class of thiochromenes has been noted for its ability to disrupt microbial cellular pathways, which could involve targeting essential enzymes like the bc1 complex. nih.govrsc.org The lipophilic nature of the chromene ring system could facilitate its entry into the mitochondrial membrane to access the binding sites of the bc1 complex.

Receptor Binding and Modulation

The interaction of small molecules with cellular receptors can trigger or block signaling pathways, leading to a wide range of physiological responses. While specific receptor binding profiles for this compound derivatives are not extensively documented, the general principles of receptor modulation offer a potential avenue for their biological activity. Allosteric modulators, for instance, bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and its affinity for the endogenous ligand. nih.govnih.gov This can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response. nih.gov Given the structural diversity achievable with chromene-based scaffolds, it is plausible that certain derivatives could act as modulators for various receptors, including G protein-coupled receptors (GPCRs), which are a large family of signaling proteins.

Cellular and Subcellular Mechanistic Pathways

The interaction of this compound derivatives at the molecular level translates into broader effects on cellular processes. These include the induction of programmed cell death (apoptosis), the generation of reactive oxygen species, and the modulation of cell proliferation and the cell cycle.

Induction of Apoptosis: Signaling Cascades and Protease Activation

Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. nih.gov

Studies on related heterocyclic compounds have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. nih.govnih.gov Some compounds can also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8. nih.gov The pro-apoptotic activity of certain compounds has been linked to their ability to interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. researchgate.net While low levels of ROS are involved in cell signaling, excessive production leads to oxidative stress, causing damage to DNA, proteins, and lipids, which can ultimately trigger apoptosis. nih.govnih.gov

Certain quinone-containing compounds are known to generate ROS through redox cycling. researchgate.net The thione group in this compound derivatives, with its redox potential, could contribute to ROS generation. vulcanchem.com The accumulation of ROS can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov The cellular response to oxidative stress involves the activation of antioxidant defense systems. However, if the ROS generation overwhelms the cell's antioxidant capacity, it can lead to cell death. mdpi.com

Impact on Cellular Proliferation and Cell Cycle Progression

The cell cycle is a tightly controlled series of events that leads to cell division and proliferation. amegroups.org Dysregulation of the cell cycle is a hallmark of cancer. Many therapeutic agents target the cell cycle machinery to halt uncontrolled proliferation. nih.gov

The progression through the different phases of the cell cycle (G1, S, G2, and M) is regulated by cyclins and cyclin-dependent kinases (CDKs). Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Some compounds can induce cell cycle arrest at specific phases, such as the G2/M phase, preventing cells from entering mitosis. nih.gov This arrest can be a prelude to apoptosis. The inhibition of cellular proliferation can also be achieved by modulating signaling pathways that control cell growth, such as the MAPK pathway. plos.org The effect of a compound on cell proliferation is often a net result of its influence on cell cycle progression and apoptosis induction. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different parts of the molecule contribute to its biological efficacy and in guiding the design of more potent and selective therapeutic agents.

The replacement of the carbonyl oxygen in the parent chromene structure with a sulfur atom to form the thione moiety (C=S) is a critical determinant of the biological activity of this compound. This substitution significantly alters the molecule's electronic and steric properties. The thione group is more polarizable and a better hydrogen bond acceptor than its carbonyl counterpart, which can lead to enhanced interactions with biological targets.

The thione group's unique reactivity and ability to engage in different types of chemical interactions, such as chelation of metal ions, are also considered important for its biological effects. In many heterocyclic compounds, the thione-thiol tautomerism plays a significant role in their biological activity, allowing the molecule to exist in two different forms that may have different affinities for biological targets. uobaghdad.edu.iq

The nature and position of substituents on the chromene ring of this compound derivatives have a profound impact on their potency and specificity. SAR studies have consistently shown that even minor modifications can lead to significant changes in biological activity.

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, thereby influencing its interaction with biological targets. In a series of benzimidazole (B57391) derivatives, it was found that electron-donating methoxy (B1213986) groups enhanced anti-inflammatory potency. mdpi.com Similarly, in other heterocyclic systems, the presence of specific substituents like a 4-methoxyphenyl (B3050149) group was favorable for anti-inflammatory activity, whereas chloro or hydroxy-substituted phenyl moieties diminished it. mdpi.com

The position of the substituent is equally critical. For example, in indolinone derivatives, 6-amido-substituted compounds exhibited higher inhibitory activity compared to unsubstituted or 5-amido-substituted analogs. mdpi.com The steric bulk and lipophilicity of the substituents also play a crucial role. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which can be advantageous for reaching intracellular targets. nih.gov However, there is often an optimal range for lipophilicity, beyond which activity may decrease.

Table 1: Influence of Substituents on Biological Activity

| Parent Scaffold | Substituent | Position | Observed Effect on Bioactivity | Reference |

| Benzimidazole | Methoxy group | - | Enhanced anti-inflammatory activity | mdpi.com |

| Benzimidazole | 4-Methoxyphenyl | 2 | Favorable for anti-inflammatory activity | mdpi.com |

| Benzimidazole | Chloro or Hydroxy-phenyl | 2 | Reduced anti-inflammatory activity | mdpi.com |

| Indolinone | Amido group | 6 | Higher inhibitory activity | mdpi.com |

| 1,2,4-Triazole | Thiobutyl group | C5 | Significant increase in cytotoxicity and antiviral activity | nih.gov |

Investigation of Antiprotozoal Mechanisms (e.g., against Leishmania Parasites)

Protozoan infections, such as leishmaniasis, remain a significant global health challenge, and there is an urgent need for new and effective drugs. nih.gov this compound derivatives have emerged as a promising class of compounds with potential antiprotozoal activity. The investigation into their mechanisms of action is crucial for their development as therapeutic agents.

Leishmaniasis is caused by parasites of the Leishmania genus. nih.gov The mechanisms of action of antiprotozoal drugs are diverse and can vary significantly between different classes of compounds. wikipedia.org For many existing antileishmanial drugs, the precise mechanism is not fully understood, but it is often related to the disruption of critical biochemical pathways within the parasite.

One of the key targets in Leishmania is the thiol redox metabolism, which is essential for the parasite's survival and for protecting it against oxidative stress. nih.gov Antimonial drugs, for example, are thought to interfere with trypanothione (B104310) metabolism by inducing the efflux of intracellular thiols and inhibiting trypanothione reductase. nih.gov This dual action compromises the parasite's ability to maintain its redox balance. nih.gov

It is hypothesized that this compound derivatives may exert their antileishmanial effects through similar mechanisms. The thione moiety, with its sulfur atom, could potentially interact with the unique thiol-based redox system of Leishmania, which relies on trypanothione rather than glutathione, the primary thiol in mammals. This difference presents a potential avenue for selective toxicity against the parasite.

Molecular docking studies on other heterocyclic compounds have identified potential protein targets in Leishmania major, such as squalene (B77637) monooxygenase and triosephosphate isomerase. nih.gov Similar in silico studies, combined with in vitro assays, could help to identify the specific molecular targets of this compound derivatives within the parasite.

Mechanistic Basis of Anti-inflammatory and Anticoagulant Activities

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Some derivatives of chromenes have been reported to possess anti-inflammatory properties. The mechanism of action for the anti-inflammatory effects of this compound derivatives is likely multifactorial.

One potential mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX), which are key enzymes in the synthesis of prostaglandins. Another possibility is the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of inflammatory cytokines. plos.org For some heparin derivatives, their anti-inflammatory activity has been linked to the inhibition of chemokine activity and cytokine synthesis. mdpi.com

The anticoagulant properties of certain compounds are often associated with their ability to interfere with the coagulation cascade. Heparin and its derivatives, for example, exert their anticoagulant effects primarily by activating antithrombin III, which in turn inhibits thrombin and other coagulation factors. mdpi.com While the anticoagulant mechanism of this compound derivatives has not been extensively studied, it is possible that they could interact with components of the coagulation system. For instance, some synthesized NSAID prodrugs have shown improved anticoagulant activity compared to their parent drugs. nih.gov

Applications of 4 Methylchromene 2 Thione in Advanced Materials and Catalysis Research

Materials Science Applications

The exploration of chromene-2-thione derivatives in materials science is driven by their promising optical and electronic properties. These properties make them suitable candidates for a range of applications, from opto-electronics to chemical sensing and nanostructured materials.

Development of Opto-Electronic Materials

The π-conjugated system inherent in the chromene ring structure is a key feature for its application in opto-electronic materials. The presence of the thione group can further enhance these properties through intramolecular charge transfer.

Organic molecules with significant non-linear optical (NLO) properties are crucial for developing materials for applications such as frequency doubling and optical switching. scirp.org The NLO response in organic compounds is often associated with a π-conjugated framework and intramolecular charge transfer (ICT), which leads to high polarizability and hyperpolarizability. nih.gov

Computational studies on coumarin-based pyrano-chromene derivatives have demonstrated their potential as NLO materials. nih.gov Density Functional Theory (DFT) calculations have been used to determine the NLO parameters of these compounds. nih.govrsc.org For instance, a study on two such derivatives, labeled 4a and 4b, revealed that they possess distinct NLO properties. nih.govrsc.org The average polarizability (<α>) and second hyperpolarizability (γtot) were calculated, with compound 4a showing particularly promising values. nih.govrsc.org These computational findings suggest that the chromene scaffold is a viable platform for designing NLO materials. rsc.org

Furthermore, experimental evidence suggests that crystals of 2H-chromene-2-thione, also known as 2-thiocoumarin, may exhibit second harmonic generation (SHG) effects, a key second-order NLO phenomenon. researchgate.net

Table 1: Calculated NLO Properties of Pyrano-Chromene Derivatives

| Compound | Average Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability γtot (x 10⁴ esu) |

|---|---|---|

| 4a | 6.77005 | 0.145 |

| 4b | - | - |

Data sourced from computational studies on coumarin-based pyrano-chromene derivatives. nih.govrsc.org

Push-pull chromophores, which consist of an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated spacer, are fundamental components for various advanced materials, including those for electro-optic applications. researchgate.netrsc.orgresearchgate.net The design of such systems allows for the tuning of their optical and electronic properties. researchgate.net

The 4-methylchromene-2-thione scaffold can be envisioned as a key component in push-pull systems. The chromene ring system can act as the π-conjugated bridge. The thione group (C=S) has electron-withdrawing characteristics, and thus the chromene-2-thione moiety could function as an acceptor part of the chromophore. By attaching a suitable electron-donating group to the chromene ring, a D-π-A type push-pull molecule could be constructed. The synthesis of various push-pull chromophores is often achieved through multi-component reactions, which allow for the creation of diverse molecular architectures. researchgate.netnih.gov The development of novel series of push-pull chromophores often involves detailed studies of their linear and nonlinear optical properties, as well as their electrochemical and thermal characteristics. rsc.org

Exploration in Sensing Applications (e.g., Plasmonic Modulation)

Chromene derivatives have emerged as versatile platforms for the development of fluorescent probes for biological sensing and bioimaging. aip.org Their distinctive photophysical and chemical properties make them ideal candidates for detecting a variety of biologically relevant analytes. aip.org A notable example is the "thiol-chromene" click reaction, which enables the selective and rapid detection of thiols. aip.org

A regenerative, molecular machine-like chemosensor based on a chromene molecule has been reported for the detection of thiols and mercury(II) ions. acs.org This system operates like a molecular lock and key, where the pyran ring of the chromene undergoes an "OFF-ON-OFF" cycle. acs.org A thiol acts as the "key" to open the lock, and the mercury(II) ion acts as the "hand" that unlatches the key. acs.org

Specifically, a derivative, 7-(diethylamino)-2H-chromene-2-thione, has been utilized in the development of a visual optical membrane for the screening of mercury in water. researchgate.net This demonstrates the direct application of a chromene-2-thione in a practical sensing device. The field of plasmonics, which studies the interaction of light with collective electron oscillations in metals, offers another avenue for sensing applications. acs.orgmdpi.com While direct research on plasmonic modulation by this compound is limited, the integration of chromene derivatives with plasmonic nanostructures could lead to novel sensors with enhanced sensitivity. rsc.org

Integration into Nanostructured Materials and Nanocomposites

The incorporation of organic molecules into nanostructured materials can lead to hybrid materials with enhanced properties and functionalities. rsc.orgnih.gov Research has shown that chromene derivatives can be integrated with nanoparticles to create novel functional materials.

A study reported the synthesis of novel 4H-chromenes containing a pyrimidine-2-thione function in the presence of Fe3O4 magnetic nanoparticles. tandfonline.comuok.ac.irresearchgate.net This work demonstrates a method for creating a nanocomposite material where the chromene-thione derivative is associated with magnetic nanoparticles. tandfonline.comuok.ac.irresearchgate.net The use of these nanoparticles as a catalyst in the synthesis also points towards greener chemical processes. tandfonline.comuok.ac.irresearchgate.net Such nanocomposites could have applications in areas like catalysis and biomedicine, where the magnetic properties of the nanoparticles allow for easy separation and recovery. researchgate.net

Catalysis and Coordination Chemistry

The heteroatoms (oxygen and sulfur) and the extended π-system in this compound make it an interesting ligand for coordination chemistry and a potential candidate for catalytic applications.

The coordination chemistry of ligands derived from chromene has been explored with various transition metals. For instance, new metal complexes of chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized with a 2-imino-2H-chromene-3-carboximide ligand. researchgate.net These studies show that the chromene scaffold can act as a bidentate ligand, coordinating to the metal ions through different nitrogen atoms. researchgate.net The resulting coordination compounds have been investigated for their biological activities. researchgate.net

In the realm of catalysis, zinc(II) complexes containing dithiocarbamate (B8719985) ligands have been shown to be efficient bifunctional catalysts for the one-pot synthesis of chromene derivatives through the Knoevenagel condensation reaction. acs.org This highlights the role of metal complexes in facilitating the synthesis of the chromene core structure. Furthermore, a magnetic nanocomposite, NiFe2O4/Cu(OH)2, has been used as a catalyst for the synthesis of tetrahydrochromeno[3,4-b]chromene-dione derivatives, demonstrating the application of nanostructured materials in the catalytic production of complex chromene systems. biolmolchem.com The reactivity of 4-hydroxy-2H-chromene-2-thione has been investigated in the presence of an L-proline catalyst for the synthesis of chromeno[2,3-b]chromene derivatives. rsc.org This research showcases the use of organocatalysis to promote reactions involving the chromene-2-thione scaffold. rsc.org

Ligand Design for Metal Complex Formation

The design and synthesis of new ligands are fundamental to the advancement of coordination chemistry and the development of metal complexes with tailored properties. This compound, with its heterocyclic structure incorporating a thiocarbonyl group (C=S), presents itself as a promising candidate for ligand development. The sulfur atom of the thiocarbonyl group, being a soft donor, is expected to form stable complexes with a variety of transition metal ions.

While direct research on the metal complexes of this compound is not extensively documented, the broader class of thiocoumarins, to which it belongs, has been investigated for its coordination capabilities. mdpi.comresearchgate.net The coordination of metal ions can occur through the sulfur atom of the thiocarbonyl group, and potentially through the oxygen atom of the chromene ring, allowing for various binding modes (monodentate or bidentate). This versatility is crucial for the design of metal complexes with specific geometries and electronic properties.

The study of related coumarin-derived Schiff base ligands has shown their ability to form stable complexes with transition metals like cobalt, nickel, copper, and zinc. nih.govrsc.org These complexes often exhibit distorted octahedral or square planar geometries. For instance, palladium complexes of 3-acetyl-7-methoxy-2H-chromen-2-one thiosemicarbazones have been synthesized and characterized, demonstrating the coordination potential of the chromene-2-thione scaffold. mdpi.com